3-(2-(Bromomethyl)-1,3-dioxolan-2-yl)prop-2-en-1-amine
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Overview
Description
3-(2-(Bromomethyl)-1,3-dioxolan-2-yl)prop-2-en-1-amine is an organic compound that features a bromomethyl group attached to a dioxolane ring, which is further connected to a prop-2-en-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Bromomethyl)-1,3-dioxolan-2-yl)prop-2-en-1-amine typically involves the reaction of allylamine with a bromomethyl dioxolane derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Bromomethyl)-1,3-dioxolan-2-yl)prop-2-en-1-amine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation can produce an oxide or hydroxylated product .
Scientific Research Applications
3-(2-(Bromomethyl)-1,3-dioxolan-2-yl)prop-2-en-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-(Bromomethyl)-1,3-dioxolan-2-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(2-(Bromomethyl)-1,3-dioxolan-2-yl)prop-2-en-1-amine include:
Allylamine: A simpler compound with a similar prop-2-en-1-amine moiety.
Bromomethyl derivatives: Compounds with bromomethyl groups attached to various functional groups.
Dioxolane derivatives: Compounds containing the dioxolane ring structure.
Uniqueness
The uniqueness of this compound lies in its combination of the bromomethyl group, dioxolane ring, and prop-2-en-1-amine moiety. This unique structure imparts specific reactivity and properties that make it valuable for various scientific applications .
Properties
Molecular Formula |
C7H12BrNO2 |
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Molecular Weight |
222.08 g/mol |
IUPAC Name |
(E)-3-[2-(bromomethyl)-1,3-dioxolan-2-yl]prop-2-en-1-amine |
InChI |
InChI=1S/C7H12BrNO2/c8-6-7(2-1-3-9)10-4-5-11-7/h1-2H,3-6,9H2/b2-1+ |
InChI Key |
YZFSKCZNPBYVDV-OWOJBTEDSA-N |
Isomeric SMILES |
C1COC(O1)(CBr)/C=C/CN |
Canonical SMILES |
C1COC(O1)(CBr)C=CCN |
Origin of Product |
United States |
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